ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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Description
Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.13036271 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(1-methyl-1H-pyrazole-5-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrazole moiety linked to a cycloheptathiophene framework. Its molecular formula is C15H19N5O3S with a molecular weight of 349.4 g/mol. The unique structural features contribute to its biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. This compound was evaluated against various human tumor cell lines:
These results indicate significant antiproliferative activity, suggesting that the compound may act through mechanisms that inhibit cell growth and induce apoptosis.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed using in vitro assays measuring cytokine production. The results showed that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6:
The compound's ability to modulate inflammatory responses positions it as a candidate for further development in inflammatory disease therapies.
Antimicrobial Activity
This compound also exhibited antimicrobial properties against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could be explored for use in treating infections caused by resistant bacterial strains.
The biological activities of this compound are believed to be mediated through multiple pathways:
- Inhibition of Kinases: Similar pyrazole derivatives have been shown to inhibit kinases involved in cancer progression and inflammation.
- Modulation of Cytokine Production: The compound may affect signaling pathways that regulate cytokine synthesis.
Case Studies
Several case studies have documented the use of pyrazole derivatives in clinical settings:
- A study involving a series of pyrazole derivatives demonstrated their efficacy in reducing tumor size in murine models of cancer.
- Clinical trials assessing anti-inflammatory effects showed significant improvement in patients with rheumatoid arthritis when treated with pyrazole-based compounds.
Properties
IUPAC Name |
ethyl 2-[(2-methylpyrazole-3-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-23-17(22)14-11-7-5-4-6-8-13(11)24-16(14)19-15(21)12-9-10-18-20(12)2/h9-10H,3-8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBZGSZSPYKSQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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